![molecular formula C14H10ClNO2 B14158335 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 3808-66-0](/img/structure/B14158335.png)
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a chlorine atom and a vinyl group that is further substituted with a nitrophenyl group
Preparation Methods
The synthesis of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-chlorobenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The key reaction is a Wittig reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a phosphonium ylide derived from 1-chlorobenzene. This reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure better control over reaction conditions and yield optimization.
Chemical Reactions Analysis
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Scientific Research Applications
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with various molecular targets:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group allows for conjugation with other molecules, enhancing its reactivity.
Pathways Involved: The compound can participate in electron transfer reactions, influencing redox pathways within cells. Its ability to undergo substitution reactions also makes it a versatile intermediate in metabolic pathways.
Comparison with Similar Compounds
1-Chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds:
1-Chloro-2-ethylbenzene: This compound lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
1-Chloro-4-ethylbenzene: Similar to 1-chloro-2-ethylbenzene but with the chlorine atom in a different position, affecting its reactivity and applications.
1-Chloro-2-(chloromethyl)benzene: This compound has a chloromethyl group instead of a vinyl group, leading to different chemical properties and uses.
Properties
CAS No. |
3808-66-0 |
|---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10ClNO2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-10H/b8-5+ |
InChI Key |
KCVCIRLBAPTBEF-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


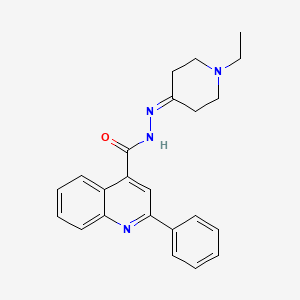
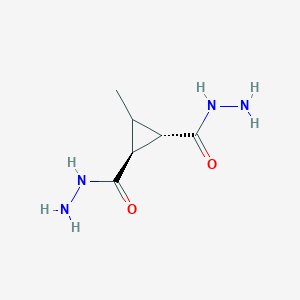
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
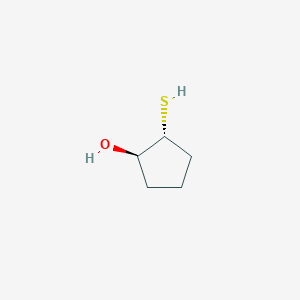
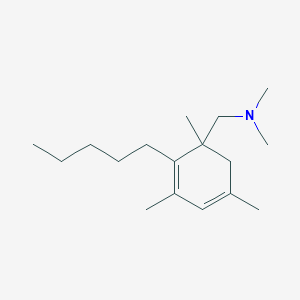
![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
![{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid](/img/structure/B14158314.png)
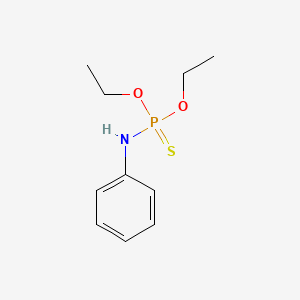
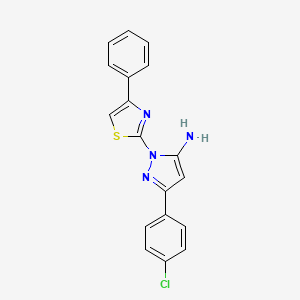

![11-(2-Furanyl)-2,3,4,5,10,11-hexahydro-3-(3-methoxyphenyl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14158359.png)
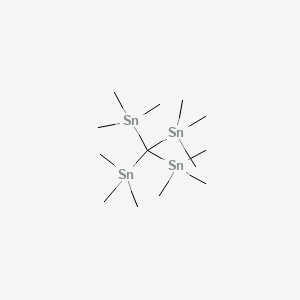
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)
